(1S,3R)-3-Trifluoromethyl-cyclohexanol

Enzymatic asymmetric synthesis Carbonyl reductase Optical purity

(1S,3R)-3-Trifluoromethyl-cyclohexanol (CAS 205128-00-3) is a chiral cyclohexanol derivative featuring a trifluoromethyl (–CF₃) substituent at the 3-position with defined (1S,3R) stereochemistry. With molecular formula C₇H₁₁F₃O and a molecular weight of 168.16 g/mol, this cis-configured fluorinated alcohol serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), where both the electron-withdrawing trifluoromethyl group and the absolute stereochemistry dictate downstream biological activity.

Molecular Formula C7H11F3O
Molecular Weight 168.16 g/mol
Cat. No. B8185253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-Trifluoromethyl-cyclohexanol
Molecular FormulaC7H11F3O
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)C(F)(F)F
InChIInChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6+/m1/s1
InChIKeyWGZGFRDYYXKLRB-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-Trifluoromethyl-cyclohexanol – Chiral Building Block for Pharmaceutical Synthesis & Asymmetric Research Procurement


(1S,3R)-3-Trifluoromethyl-cyclohexanol (CAS 205128-00-3) is a chiral cyclohexanol derivative featuring a trifluoromethyl (–CF₃) substituent at the 3-position with defined (1S,3R) stereochemistry [1]. With molecular formula C₇H₁₁F₃O and a molecular weight of 168.16 g/mol, this cis-configured fluorinated alcohol serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), where both the electron-withdrawing trifluoromethyl group and the absolute stereochemistry dictate downstream biological activity [2]. As a single-enantiomer building block available at ≥95% purity from specialty chemical suppliers, it addresses the stringent stereochemical requirements of modern medicinal chemistry programs .

Why 3-Trifluoromethyl-cyclohexanol Isomers Are Not Interchangeable: Stereochemical & Physicochemical Basis for Enantiomer-Specific Procurement


Trifluoromethyl-cyclohexanol exists as multiple stereoisomers—(1S,3R), (1R,3S), (1R,3R), and (1S,3S)—alongside trans diastereomers, each exhibiting distinct three-dimensional topography and physicochemical profiles [1]. In pharmaceutical synthesis, the biological activity of the final drug candidate is critically dependent on the absolute configuration of key synthetic intermediates; substituting the (1S,3R) isomer with its (1R,3S) enantiomer or (1R,3R) diastereomer yields a structurally distinct spatial arrangement of the hydroxyl and trifluoromethyl groups that can abolish target binding or alter metabolic fate [2]. Furthermore, prior art enzymatic methods for accessing these isomers suffer from severe stereochemical cross-contamination—with optical purity as low as 39% relative to the four possible isomers—rendering bulk racemic or stereochemically undefined 3-(trifluoromethyl)cyclohexanol unsuitable for chirality-sensitive applications [3]. Single-isomer procurement of (1S,3R)-3-trifluoromethyl-cyclohexanol therefore directly mitigates the risk of diastereomeric impurity-driven failure in asymmetric synthesis workflows.

Quantitative Differentiation Guide: (1S,3R)-3-Trifluoromethyl-cyclohexanol vs. Closest Isomeric & Positional Analogs


Stereochemical Cross-Contamination Risk in Enzymatic Production: (1S,3R) Purity Advantage Over Undefined Mixtures

In biocatalytic production of 3-(trifluoromethyl)cyclohexan-1-ol from the corresponding ketone, the (1S,3R) isomer is generated as a by-product alongside (1R,3R), (1S,3S), and (1R,3S) isomers. The prior art enzymatic method using a microorganism-catalyzed reduction of racemic 3-trifluoromethylcyclohexanone achieves a yield of only ~34% for the desired (1R,3R) isomer, with optical purity as low as ~39% relative to all four stereoisomers, demonstrating that the (1S,3R) enantiomer and other unwanted isomers are co-produced in substantial amounts [1]. In contrast, direct procurement of (1S,3R)-3-trifluoromethyl-cyclohexanol as a single, pre-resolved enantiomer (≥95% purity) eliminates the burden of chromatographic separation of cis- and trans-diastereomers, which otherwise requires specialized chiral stationary phases and increases production cost .

Enzymatic asymmetric synthesis Carbonyl reductase Optical purity Diastereomer separation

Regiochemical Impact on Lipophilicity: (1S,3R) LogP Differentiation from 2- and 4-Trifluoromethyl Analogs

The position of the trifluoromethyl substituent on the cyclohexanol ring directly modulates lipophilicity. The 3-substituted isomer ((1S,3R)-3-trifluoromethyl-cyclohexanol) exhibits a computed XLogP3-AA of 2.2 [1]. In comparison, the 4-substituted regioisomer (4-(trifluoromethyl)cyclohexanol) shows a computed LogP of 2.0998 [2], while the 2-substituted analog (2-(trifluoromethyl)cyclohexanol) reports a higher LogP of approximately 2.4 [3]. The 1.8 LogP value reported for 4-(trifluoromethyl)cyclohexanol via a physics-based iLOGP method further corroborates the positional dependence of lipophilicity . These differences arise from the varying spatial relationship between the electron-withdrawing –CF₃ group and the hydrogen-bond-donating –OH group, which alters the compound's partitioning behavior in octanol-water systems.

Lipophilicity LogP XLogP3-AA Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Determinants of Reactivity: Cis-(1S,3R) vs. Trans Diastereomers

The cis-(1S,3R) configuration positions the hydroxyl and trifluoromethyl groups on the same face of the cyclohexane ring, yielding a computed TPSA of 20.2 Ų with one hydrogen bond donor and four hydrogen bond acceptors [1]. While the 4-substituted cis analog also reports a TPSA of 20.23 Ų, the spatial orientation of the hydrogen-bonding functionality differs substantially between 3-cis, 4-cis, and trans configurations due to the chair conformation of the cyclohexane ring . The trans diastereomer of 3-(trifluoromethyl)cyclohexanol places the –OH and –CF₃ groups on opposite ring faces, altering the vector of hydrogen bond donation and the steric environment around the hydroxyl group, which in turn influences acylation, oxidation, and glycosylation reaction rates in downstream synthetic transformations.

Topological Polar Surface Area Hydrogen bonding Diastereomer Cis/trans configuration

Carbonyl Reductase Inhibitory Scaffold: 3-Substitution Pattern as a Privileged Pharmacophore

3-(Trifluoromethyl)cyclohexanol has been reported as a selective inhibitor of carbonyl reductase, an enzyme involved in sugar and amino acid catabolism, with applications as an antimicrobial agent . The 3-position of the trifluoromethyl group is structurally critical for this activity because it places the electron-withdrawing –CF₃ group in the appropriate spatial register with the cyclohexanol hydroxyl to engage the enzyme's catalytic dyad. In contrast, BAY-390—a structurally related TRPA1 inhibitor bearing a 2-(trifluoromethyl)cyclohexanol scaffold—exhibits IC₅₀ values of 16 nM (human) and 63 nM (rat) against a completely different molecular target, illustrating how the substitution position dictates target selectivity [1]. While direct comparative IC₅₀ data for all regioisomers against carbonyl reductase is not yet available, the 3-substitution pattern is specifically associated with this enzyme inhibitory profile, whereas the 2-substituted scaffold appears in ion channel modulation contexts.

Carbonyl reductase inhibitor Antimicrobial Pharmacophore Fluorine bioisostere

Procurement Application Scenarios for (1S,3R)-3-Trifluoromethyl-cyclohexanol Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chirally Pure Pharmaceutical Intermediates Requiring Defined (1S,3R) Topology

Medicinal chemistry programs synthesizing APIs that contain a cyclohexanol core with absolute (1S,3R) stereochemistry require enantiomerically pure starting materials to avoid diastereomer contamination that complicates purification and regulatory qualification. As demonstrated by the prior art enzymatic method—which produces only ~39% optical purity for the target isomer among four possible stereoisomers—relying on stereochemically undefined 3-(trifluoromethyl)cyclohexanol introduces substantial chiral impurity burden [1]. Procuring the single (1S,3R) enantiomer at ≥95% purity directly addresses this gap, ensuring that downstream intermediates maintain stereochemical integrity through multi-step synthetic sequences.

Structure-Activity Relationship (SAR) Studies on Carbonyl Reductase Inhibitors with Defined Fluorine Pharmacophores

The reported selective carbonyl reductase inhibitory activity of 3-(trifluoromethyl)cyclohexanol positions the (1S,3R) isomer as a chiral entry point for systematic SAR investigations. Unlike the 2-substituted regioisomer scaffold, which shows activity against TRPA1 ion channels (BAY-390, IC₅₀ = 16 nM) [2], the 3-substituted scaffold is associated with a distinct enzyme target. Using the stereochemically defined (1S,3R) building block allows researchers to probe the stereochemical dependence of carbonyl reductase inhibition without confounding effects from isomeric mixtures, enabling cleaner interpretation of pharmacological data.

Physicochemical Property Optimization in Lead Compound Design: Balanced Lipophilicity with Defined Stereochemistry

With an XLogP3-AA of 2.2, (1S,3R)-3-trifluoromethyl-cyclohexanol occupies a favorable lipophilicity window that balances membrane permeability against aqueous solubility constraints [3]. This represents a measurable differentiation from the more lipophilic 2-substituted analog (LogP ≈ 2.4) and the less lipophilic 4-substituted analog (LogP = 2.0998–1.82) [4]. Drug discovery teams optimizing lead series where the cyclohexanol fragment is a key pharmacophoric element can rationally select the 3-substituted, stereochemically defined scaffold to maintain desired physicochemical parameters while preserving target engagement.

Development of Stereospecific Synthetic Methodologies Leveraging Rigid Cis-Cyclohexanol Geometry

The fixed cis relationship between the hydroxyl and trifluoromethyl groups in (1S,3R)-3-trifluoromethyl-cyclohexanol (TPSA = 20.2 Ų; zero rotatable bonds) [5] provides a predictable stereoelectronic environment for developing stereospecific transformations—including Mitsunobu inversions, enzymatic esterifications, and directed C–H functionalizations. In contrast, the trans diastereomer of 3-(trifluoromethyl)cyclohexanol presents the reactive hydroxyl and electron-withdrawing –CF₃ group on opposite ring faces, fundamentally altering the facial selectivity of reagents approaching the cyclohexane scaffold. For methodology development laboratories, the single-isomer cis substrate enables clean mechanistic studies without the confounding influence of diastereomeric mixtures.

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